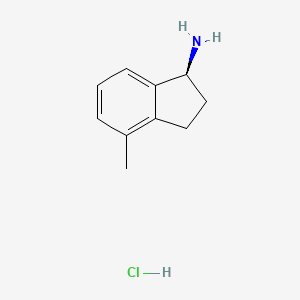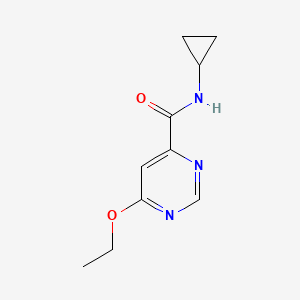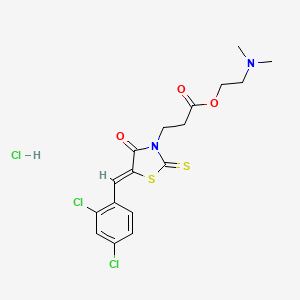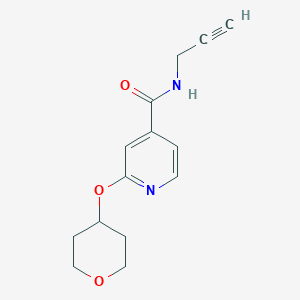![molecular formula C19H15ClF3NO4S B2480606 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797703-31-1](/img/structure/B2480606.png)
1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives involves multi-step chemical processes. For example, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized by engaging in reactions that include lithiation, addition of piperidone, and acid-catalyzed cyclization (Bauer et al., 1976). Further modifications to these compounds have explored the impact of substituents on their biological activity and chemical properties.
Molecular Structure Analysis
The molecular structure of spiro compounds, such as "1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one", features a unique spiro linkage between isobenzofuran and piperidin rings. This structure is characterized by its rigidity and the spatial orientation of its substituents, which significantly influence its chemical reactivity and interaction with biological targets. The conformation of the piperidine ring and the nature of the substituents attached to the spiro center are crucial for the compound's activity (Moltzen et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and voltammetric analysis of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs demonstrate innovative approaches to creating compounds with potential antimicrobial properties. These compounds show good antimicrobial activities towards pathogenic bacteria and fungi, indicating their usefulness in medical research and applications (Makki et al., 2016).
Pharmacological Applications
Research on sigma receptor ligands, including spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines], reveals compounds with high affinity and selectivity for sigma(1) receptors. These findings could inform the development of new therapeutic agents targeting neurodegenerative diseases and other conditions (Maier & Wünsch, 2002).
Antimicrobial and Antifungal Activities
The preparation of novel spiro compounds through synthesis routes involving sulfonamide derivatives has been explored for their antimicrobial and antifungal activities. This research contributes to the search for new, effective treatments for microbial infections, highlighting the potential of these compounds in combating resistant strains of bacteria and fungi (Hafez, El-Gazzar, & Zaki, 2016).
Anticancer Properties
Spiro-piperidin-4-ones have been synthesized and evaluated as potential anticancer agents, showcasing the versatility of these compounds in drug development. The synthesis of these compounds through an atom-economic and stereoselective process underscores the ongoing innovation in medicinal chemistry aimed at discovering potent anticancer agents (Kumar et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO4S/c20-16-7-6-12(10-15(16)19(21,22)23)29(26,27)24-9-3-8-18(11-24)14-5-2-1-4-13(14)17(25)28-18/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWASXMUKYGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)






![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)